
Sildénafil mésylate
Vue d'ensemble
Description
Sildenafil Mesylate is a potent selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). This compound is widely known for its therapeutic applications in treating erectile dysfunction and pulmonary arterial hypertension . It enhances the effect of nitric oxide by inhibiting PDE5, which results in increased levels of cGMP, leading to smooth muscle relaxation and increased blood flow .
Applications De Recherche Scientifique
Sildenafil Mesylate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study PDE5 inhibition and its effects on cGMP levels.
Biology: Investigated for its role in cellular signaling pathways and smooth muscle relaxation.
Medicine: Widely used in the treatment of erectile dysfunction and pulmonary arterial hypertension.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.
Mécanisme D'action
Sildenafil Mesylate exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme that promotes the breakdown of cGMP. By blocking PDE5, Sildenafil Mesylate increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow in specific tissues such as the corpus cavernosum and pulmonary vasculature . This mechanism is crucial for its therapeutic effects in treating erectile dysfunction and pulmonary arterial hypertension .
Similar Compounds:
Tadalafil: Another PDE5 inhibitor with a longer duration of action.
Vardenafil: Similar to Sildenafil but with a slightly different chemical structure and pharmacokinetic profile.
Uniqueness: Sildenafil Mesylate is unique due to its rapid onset of action and well-established safety profile. It has been extensively studied and widely used in clinical practice, making it a reliable choice for treating erectile dysfunction and pulmonary arterial hypertension .
Safety and Hazards
Sildenafil is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes . Rare but serious side effects include vision problems, hearing loss, and prolonged erection (priapism) that can lead to damage to the penis .
Analyse Biochimique
Biochemical Properties
Sildenafil Mesylate plays a significant role in biochemical reactions. It interacts with enzymes and proteins, particularly the PDE5 enzyme. The interaction involves the inhibition of the PDE5 enzyme, which leads to an increase in the levels of cGMP, a molecule that relaxes smooth muscle cells and allows for increased blood flow .
Cellular Effects
Sildenafil Mesylate has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, particularly those involving cGMP. This impact leads to changes in gene expression and cellular metabolism, promoting the relaxation of smooth muscle cells and enhancing blood flow .
Molecular Mechanism
The mechanism of action of Sildenafil Mesylate involves binding interactions with the PDE5 enzyme. By inhibiting this enzyme, Sildenafil Mesylate prevents the breakdown of cGMP. This leads to increased levels of cGMP, promoting relaxation of smooth muscle cells and enhancing blood flow .
Temporal Effects in Laboratory Settings
Over time, the effects of Sildenafil Mesylate can change. It has been observed that the drug’s effect gradually decreases over a few hours, with low levels of the drug in the body after about 4 hours . It can take about 24 hours for Sildenafil Mesylate to be completely removed from the body .
Metabolic Pathways
Sildenafil Mesylate is involved in the cGMP metabolic pathway. It interacts with the PDE5 enzyme, preventing the breakdown of cGMP and leading to increased levels of this molecule .
Subcellular Localization
It is known that the drug exerts its effects at the molecular level, influencing the levels of cGMP and promoting relaxation of smooth muscle cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Sildenafil Mesylate involves multiple steps, starting from the reaction of 2-ethoxybenzoyl chloride with 4-methylpiperazine to form an intermediate. This intermediate is then reacted with 1-methyl-4-nitro-3-propyl-1H-pyrazolo[3,4-d]pyrimidin-7-one under specific conditions to yield Sildenafil .
Industrial Production Methods: Industrial production of Sildenafil Mesylate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Sildenafil Mesylate undergoes various chemical reactions, including:
Oxidation: Sildenafil can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Nucleophilic substitution reactions can modify the piperazine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of Sildenafil, such as N-oxide and amino derivatives .
Propriétés
IUPAC Name |
5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N6O4S.CH4O3S/c1-5-7-17-19-20(27(4)25-17)22(29)24-21(23-19)16-14-15(8-9-18(16)32-6-2)33(30,31)28-12-10-26(3)11-13-28;1-5(2,3)4/h8-9,14H,5-7,10-13H2,1-4H3,(H,23,24,29);1H3,(H,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWNUXJEVSROFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC)C.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N6O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does long-term use of sildenafil mesylate lead to a diminished response in treating erectile dysfunction?
A1: Contrary to some beliefs, chronic treatment with sildenafil mesylate does not seem to cause therapeutic resistance. The study found that continuous administration of sildenafil mesylate in a rat model did not lead to a diminished response. [] In fact, the research suggests that the therapeutic effects of sildenafil mesylate are maintained and may even be more pronounced in cases of erectile impairment compared to normal erectile function. []
Q2: How does chronic sildenafil mesylate treatment affect PDE5 expression and activity in penile tissue?
A2: The research indicated that baseline PDE5 expression and activity were higher in aged rats compared to younger rats. [] Interestingly, chronic sildenafil treatment led to increased PDE5 expression in the penile tissue of young rats but not in aged rats. [] Despite this increase in expression, both chronic and acute sildenafil treatment effectively inhibited PDE5 activity in both young and aged rats, achieving clinically relevant free plasma concentrations. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



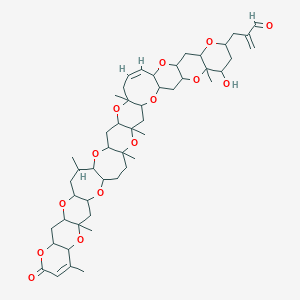
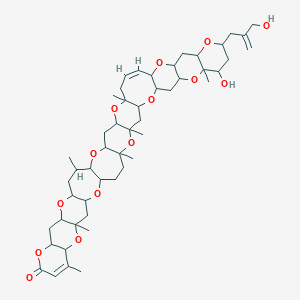
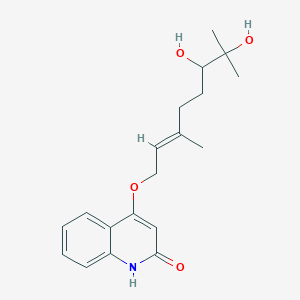
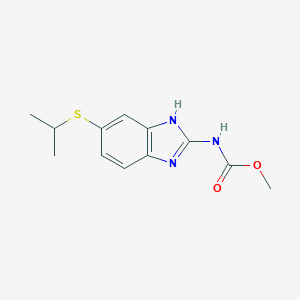
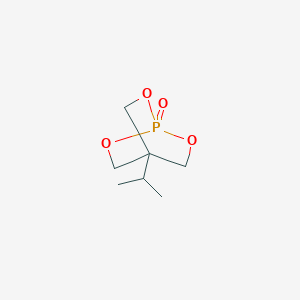
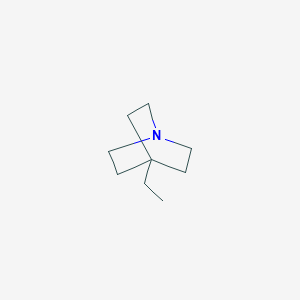
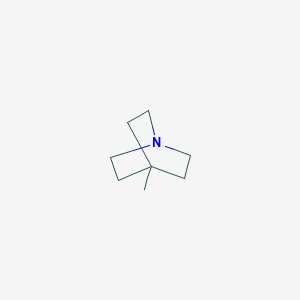
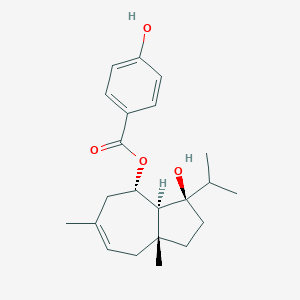
![3,3-Bis(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2,2-dicarbonitrile](/img/structure/B83.png)

![[(1R,5S)-8-azabicyclo[3.2.1]octan-3-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B91.png)
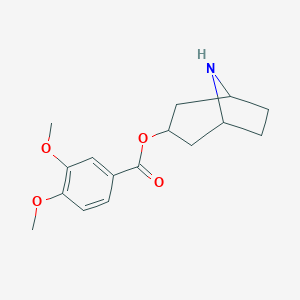
![[(6S,9S,12R,13S,14S,19S,22S,23S,25R)-10,12,13,14,23-pentahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] 3,4-dimethoxybenzoate](/img/structure/B94.png)
